5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine CAS number
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine CAS number
An In-Depth Technical Guide to 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (CAS: 754211-02-4): A Keystone Intermediate in Modern Drug Discovery
Abstract
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine, identified by CAS number 754211-02-4, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid, fused bicyclic structure provides a robust scaffold that has proven exceptionally fruitful for the development of targeted therapeutics, particularly protein kinase inhibitors.[1][2] The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold found in several clinically successful drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Repotrectinib, underscoring its therapeutic relevance.[3][4][5] This guide provides an in-depth analysis of its synthesis, chemical reactivity, and strategic application in the development of novel kinase inhibitors, offering a technical resource for researchers and professionals in drug discovery and development.
Physicochemical Properties and Characterization
The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is a solid at room temperature and serves as a key precursor in organic synthesis.[6] Its core characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 754211-02-4 | [][8][9] |
| Molecular Formula | C₇H₅Cl₂N₃ | [6][10] |
| Molecular Weight | 202.04 g/mol | [6] |
| IUPAC Name | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | [] |
| SMILES | CC1=NN2C(=C1)N=C(C=C2Cl)Cl | [][10] |
| InChI Key | GVBFQCRXNZJBFB-UHFFFAOYSA-N | [] |
| MDL Number | MFCD09909823 | [6] |
Characterization is typically achieved using standard analytical techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the identity and purity of the synthesized compound, with spectral data often available from commercial suppliers.[8][11]
Synthesis and Mechanistic Rationale
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is a well-established process in heterocyclic chemistry. The most common and efficient synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is a two-step procedure starting from 5-Amino-3-methylpyrazole.[11]
Workflow for Synthesis
Caption: Two-step synthesis of the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1) [11]
-
To a solution of sodium ethoxide (EtONa), prepared from sodium metal in absolute ethanol, add 5-Amino-3-methylpyrazole.
-
Add diethyl malonate to the mixture.
-
Heat the reaction mixture to reflux for 24 hours. The formation of a precipitate indicates product formation.
-
After cooling to room temperature, filter the solid, wash with ethanol, and dry to yield the dihydroxy-heterocycle intermediate. An 89% yield has been reported for this step.[11]
-
Expert Insight: The use of diethyl malonate is a classic and cost-effective choice for constructing a pyrimidine ring via condensation with an aminopyrazole.[12] Sodium ethoxide acts as a strong base to deprotonate the active methylene group of diethyl malonate, initiating the nucleophilic attack and subsequent cyclization.
Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) [11]
-
Suspend the intermediate diol (1) in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 24 hours. The solution will become clear as the reaction progresses.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate under reduced pressure, and purify (e.g., via column chromatography) to obtain the final product. A 61% yield has been reported for this chlorination step.[11]
-
Trustworthiness Validation: This chlorination step is critical. POCl₃ is a powerful reagent that converts the hydroxyl groups (which exist in tautomeric equilibrium with the keto form) into chlorides. This transformation is essential as it activates the C5 and C7 positions for subsequent nucleophilic substitution reactions, which are the cornerstone of this molecule's utility in drug discovery.
Chemical Reactivity: The Key to Molecular Diversity
A defining feature of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is the differential reactivity of its two chlorine atoms. The chlorine atom at the C7 position is significantly more reactive towards nucleophilic substitution than the chlorine at the C5 position.[11] This selectivity is a powerful tool for medicinal chemists, allowing for the sequential and controlled introduction of different functional groups.
Workflow for Selective Functionalization
Caption: Regioselective functionalization strategy.
Protocol for Selective C7-Substitution[11]
-
Dissolve 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine in a suitable solvent such as acetone.
-
Add potassium carbonate (K₂CO₃) as a base, followed by the nucleophile (e.g., morpholine).
-
Stir the reaction at room temperature for 1.5 hours. The high reactivity of the C7 position allows for mild reaction conditions.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter off the base and concentrate the solvent.
-
The resulting intermediate, 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine, can be isolated with high purity and yield (e.g., 94%).[11]
-
Authoritative Grounding: This selectively functionalized intermediate retains the chlorine at the C5 position, which can then be targeted in a subsequent reaction. This is commonly a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce aryl or heteroaryl groups, thereby building molecular complexity.[1][11]
Application in Kinase Inhibitor Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design.[1][2] Its rigid structure effectively orients substituents to interact with the ATP-binding pocket of kinases, leading to potent and selective inhibition.
Case Study: PI3Kδ Inhibitors for Inflammatory Disease
Phosphoinositide 3-kinase δ (PI3Kδ) is a critical signaling protein in immune cells, and its overactivity is linked to inflammatory diseases like asthma.[11] Researchers have successfully used 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine as a starting point to develop potent and selective PI3Kδ inhibitors.[11]
The synthetic strategy involved:
-
Selective substitution at C7 with morpholine, a group known to confer PI3Kδ activity.[11]
-
Suzuki coupling at C5 with various indole-boronic acid esters to explore structure-activity relationships (SAR).[11]
-
This approach led to the discovery of compounds with low nanomolar IC₅₀ values against PI3Kδ, demonstrating the power of this scaffold and synthetic strategy.[11]
PI3K Signaling Pathway Context
Caption: Simplified PI3K signaling pathway and point of inhibition.
Conclusion and Future Outlook
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is more than just a chemical intermediate; it is a validated and highly versatile platform for the rational design of targeted therapeutics. Its straightforward synthesis and, most importantly, the differential reactivity of its chloro-substituents provide a reliable and strategic route to complex molecular architectures. As the demand for novel, selective, and potent kinase inhibitors continues to grow in oncology and immunology, the strategic application of this pyrazolo[1,5-a]pyrimidine building block will undoubtedly continue to fuel the discovery of next-generation medicines.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine. MySkinRecipes. Available at: [Link]
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. PubChemLite. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine [myskinrecipes.com]
- 8. 754211-02-4|5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine|BLD Pharm [bldpharm.com]
- 9. 5,7-DICHLORO-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE | 754211-02-4 [chemicalbook.com]
- 10. PubChemLite - 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (C7H5Cl2N3) [pubchemlite.lcsb.uni.lu]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
